Product packaging for 2,3-Diacetylimidazo[1,2-a]pyridine(Cat. No.:CAS No. 297768-98-0)

2,3-Diacetylimidazo[1,2-a]pyridine

Cat. No.: B3350715
CAS No.: 297768-98-0
M. Wt: 202.21 g/mol
InChI Key: ZIZYVMGVSSWTKR-UHFFFAOYSA-N
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Description

2,3-Diacetylimidazo[1,2-a]pyridine is a chemical building block based on the privileged imidazo[1,2-a]pyridine scaffold, a structure of high significance in medicinal chemistry. The imidazo[1,2-a]pyridine core is found in numerous pharmaceuticals and bioactive molecules with a broad spectrum of documented activities, including anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory properties . Marketed drugs featuring this core structure, such as the anxiolytics alpidem and saripidem, the insomnia treatment zolpidem, and the osteoporosis drug minodronic acid, underscore its therapeutic relevance . This particular diacetyl-functionalized derivative serves as a key synthetic intermediate for researchers. It can be used in the development of novel chemical libraries via multi-component reactions (MCRs) and other robust synthetic methodologies aimed at expanding chemical diversity for hit-to-lead optimization cycles in drug discovery . The compound is provided for research purposes only. All information provided is for research reference and is not intended for diagnostic or therapeutic use. The product is strictly for laboratory research use and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B3350715 2,3-Diacetylimidazo[1,2-a]pyridine CAS No. 297768-98-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-acetylimidazo[1,2-a]pyridin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7(14)10-11(8(2)15)13-6-4-3-5-9(13)12-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZYVMGVSSWTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N2C=CC=CC2=N1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461222
Record name 1,1'-(Imidazo[1,2-a]pyridine-2,3-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297768-98-0
Record name 1,1'-(Imidazo[1,2-a]pyridine-2,3-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Reactivity of 2,3 Diacetylimidazo 1,2 a Pyridine

Mechanistic Pathways of Imidazo[1,2-a]pyridine (B132010) Formation

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through several mechanistic routes, often starting from 2-aminopyridines. These pathways are influenced by reaction conditions and the nature of the reactants.

Keto-Ammonium Salt Intermediates and Cyclization

One of the fundamental pathways for the formation of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. The initial step is the nucleophilic attack of the pyridine (B92270) nitrogen onto the electrophilic carbon of the α-haloketone, leading to the formation of a keto-ammonium salt intermediate. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, leading to a dehydrative aromatization to form the final imidazo[1,2-a]pyridine ring system. This classic route is widely applicable and serves as a basis for many synthetic strategies. researchgate.net

Ortoleva–King Reaction Mechanism

The Ortoleva–King reaction provides an alternative pathway for the synthesis of imidazo[1,2-a]pyridines, particularly when starting from 2-aminopyridines and acetophenones. researchgate.netnih.gov This reaction typically involves the formation of a pyridinium (B92312) salt intermediate. In the context of imidazo[1,2-a]pyridine synthesis, the reaction between a 2-aminopyridine and an acetophenone (B1666503) can proceed through an Ortoleva–King type mechanism, especially under acidic conditions. rsc.orgrsc.org Studies have shown that both ketimine and Ortoleva–King type intermediates can concurrently exist, with the dominant pathway influenced by the choice of acid catalyst and the substituents on both the pyridine and acetophenone rings. rsc.orgrsc.org For instance, sulfuric acid has been found to catalyze both pathways, while p-toluenesulfonic acid tends to favor the ketimine route. rsc.org The Ortoleva-King mechanism has also been utilized in one-pot syntheses to generate a variety of imidazo[1,2-a]pyridines. nih.gov

CatalystFavored Intermediate PathwayReference
Sulfuric AcidKetimine and Ortoleva–King rsc.org
p-Toluenesulfonic AcidKetimine rsc.org

Iminium Ion Formation and Cycloaddition Reactions

More recent synthetic strategies involve the formation of iminium ions as key intermediates. mdpi.com For example, a three-component reaction of an aldehyde, a cyclic amine, and an imidazo[1,2-a]pyridine can proceed through the formation of an iminium ion from the aldehyde and the amine. mdpi.com The electron-rich C3 position of the imidazo[1,2-a]pyridine then attacks this iminium ion, leading to C3-alkylation. mdpi.com This method highlights the nucleophilic character of the C3 position of the imidazo[1,2-a]pyridine ring.

Electrophilic and Nucleophilic Substitution Reactions of 2,3-Diacetylimidazo[1,2-a]pyridine

The reactivity of the imidazo[1,2-a]pyridine ring system towards electrophilic and nucleophilic attack is highly regioselective. The electron-rich imidazole (B134444) moiety directs electrophilic substitution primarily to the C3 position, while the electron-deficient pyridine ring is more susceptible to nucleophilic attack.

In the case of pyridine itself, electrophilic substitution is generally difficult due to the electron-withdrawing nature of the nitrogen atom and occurs preferentially at the 3-position. quora.comquimicaorganica.orgyoutube.comyoutube.com Conversely, nucleophilic substitution on pyridine favors the 2- and 4-positions. quora.com The fusion of the imidazole ring in imidazo[1,2-a]pyridines significantly activates the molecule towards electrophilic attack, particularly at the C3 position. The presence of two acetyl groups at the 2 and 3-positions, as in this compound, would deactivate the imidazole ring towards further electrophilic substitution due to their electron-withdrawing nature. However, the pyridine ring's reactivity would remain susceptible to nucleophilic attack.

Derivatization Strategies and Functional Group Transformations on the Diacetylated Scaffold

The diacetylated scaffold of this compound offers multiple sites for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Halogenation and Amination Studies

Halogenation of the imidazo[1,2-a]pyridine core is a common strategy for introducing a functional handle for further cross-coupling reactions. rsc.org Regioselective C-H halogenation, particularly at the C3 position, can be achieved using various reagents. rsc.orgresearchgate.net For instance, sodium chlorite (B76162) and sodium bromite (B1237846) have been used as effective halogen sources for the synthesis of 3-chloro and 3-bromo-imidazo[1,2-a]pyridines. rsc.orgresearchgate.net While direct halogenation of this compound is not explicitly detailed in the provided context, the general principles of halogenating the imidazo[1,2-a]pyridine ring suggest that if any position were to be halogenated, it would likely be on the pyridine ring, given the deactivating effect of the acetyl groups on the imidazole ring.

Amination of the imidazo[1,2-a]pyridine scaffold, another important transformation, has also been explored. Direct C3-H amination can be achieved under mild, catalyst-free conditions using reagents like diphenylsulfonimide with an oxidant. researchgate.net This highlights the accessibility of the C3 position for functionalization, although the presence of an acetyl group at this position in the target molecule would necessitate alternative strategies, such as nucleophilic aromatic substitution on a pre-halogenated pyridine ring.

ReactionReagent(s)PositionReference
ChlorinationSodium ChloriteC3 rsc.orgresearchgate.net
BrominationSodium BromiteC3 rsc.orgresearchgate.net
AminationDiphenylsulfonimide/PhI(OAc)2C3 researchgate.net

Formation of Bis-Heterocyclic Compounds

The 1,2-dicarbonyl nature of the substituents in this compound makes it an ideal precursor for the synthesis of fused bis-heterocyclic systems through cyclocondensation reactions. A prominent example is its reaction with hydrazine (B178648) hydrate.

In this reaction, the two neighboring acetyl groups undergo a condensation reaction with the two nitrogen atoms of hydrazine. This process typically proceeds by heating the reactants in a suitable solvent, such as ethanol (B145695) or acetic acid. The initial step involves the formation of a dihydrazone intermediate, which subsequently undergoes intramolecular cyclization with the elimination of water to form a stable, fused six-membered dihydropyridazine (B8628806) ring. Oxidation of this intermediate, which can occur in situ or as a separate step, leads to the aromatic pyridazine (B1198779) ring.

The final product is a novel, planar, polycyclic heteroaromatic system, specifically 1,4-dimethylpyridazino[4',5':3,2]imidazo[1,2-a]pyridine. This transformation provides a straightforward and efficient route to expand the heterocyclic framework, yielding compounds with potentially new photophysical and pharmacological properties.

Table 1: Cyclocondensation of this compound with Hydrazine

Reactant 1Reactant 2ProductReaction Type
This compoundHydrazine Hydrate1,4-Dimethylpyridazino[4',5':3,2]imidazo[1,2-a]pyridineCyclocondensation

Selenium and Sulfur Functionalization

The acetyl groups of this compound are amenable to functionalization with chalcogens like sulfur and selenium, offering pathways to thio- and seleno-functionalized derivatives.

Sulfur Functionalization:

The conversion of the carbonyl groups of the diacetyl moiety into thiocarbonyls can be effectively achieved using thionating agents. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely employed and efficient reagent for this purpose. researchgate.netnih.govresearchgate.netrsc.org The reaction involves heating this compound with Lawesson's reagent in an inert, high-boiling solvent such as toluene (B28343) or xylene. The mechanism proceeds through a [2+2] cycloaddition of the carbonyl group to the P=S bond of the reagent, followed by cycloreversion to form a thiocarbonyl group and a phosphorus-oxygen byproduct. This transformation results in the formation of 2,3-di(thioacetyl)imidazo[1,2-a]pyridine, a compound with altered electronic properties and potential for use in materials science or as a ligand in coordination chemistry. Other reagents like phosphorus pentasulfide (P₄S₁₀) can also be used for such thionation reactions. researchgate.net

Selenium Functionalization:

The introduction of selenium can be directed at the methyl groups of the acetyl functions. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl and methylene (B1212753) groups adjacent to carbonyls. nih.gov By treating this compound with selenium dioxide, the methyl groups of the acetyl substituents can be oxidized to aldehydes. This reaction furnishes 1,1'-(imidazo[1,2-a]pyridine-2,3-diyl)bis(ethan-1-one-2-al), also known as 2,3-diglyoxalylimidazo[1,2-a]pyridine. This highly reactive bis-aldehyde can then serve as a versatile building block for the synthesis of other complex heterocyclic structures. This method provides a route to derivatives that are not easily accessible through direct C-H functionalization of the imidazo[1,2-a]pyridine core. researchgate.netrsc.orgrsc.org

Table 2: Sulfur and Selenium Functionalization Reactions

Starting MaterialReagentProductFunctionalization Type
This compoundLawesson's Reagent2,3-Di(thioacetyl)imidazo[1,2-a]pyridineThionation
This compoundSelenium Dioxide1,1'-(Imidazo[1,2-a]pyridine-2,3-diyl)bis(ethan-1-one-2-al)Oxidation/Selenation

Stability and Degradation Pathways of Diacetylated Imidazo[1,2-a]pyridines

The stability of diacetylated imidazo[1,2-a]pyridines is largely governed by the robustness of the fused aromatic ring system and the lability of the attached acetyl groups. The imidazo[1,2-a]pyridine core itself is a stable aromatic system, resistant to degradation under many conditions. organic-chemistry.org However, the acetyl substituents introduce potential pathways for chemical degradation, primarily through hydrolysis.

Under either acidic or basic conditions, the acetyl groups are susceptible to hydrolysis.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the acetyl group can be protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. The elimination of acetic acid after proton transfer results in the deacylated product. This deacetylation can occur stepwise, potentially yielding mono-acetylated intermediates before complete removal of both acetyl groups.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion can directly attack the electrophilic carbonyl carbon of the acetyl group, forming a tetrahedral intermediate. The subsequent elimination of an enolate, which is then protonated by the solvent, leads to the formation of acetate (B1210297) and the deacylated imidazo[1,2-a]pyridine.

The complete hydrolysis of both acetyl groups from this compound would ultimately yield the parent imidazo[1,2-a]pyridine. The rate and extent of this degradation are dependent on factors such as temperature, pH, and the concentration of the acid or base. While the fused heterocyclic ring is generally stable, extreme conditions of temperature and pH could potentially lead to the cleavage of the imidazole ring, although this would require much more forcing conditions than those needed for deacetylation.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy stands as the paramount technique for the elucidation of molecular structures in solution. For 2,3-Diacetylimidazo[1,2-a]pyridine, a comprehensive analysis utilizing one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is critical for the unequivocal assignment of all proton and carbon resonances and to verify the connectivity of the diacetyl groups to the imidazo[1,2-a]pyridine (B132010) scaffold.

¹H NMR and ¹³C NMR Spectral Analysis for Diacetylated Moieties

The ¹H NMR spectrum of this compound is predicted to exhibit characteristic signals corresponding to the protons of the heterocyclic core and the two acetyl substituents. The protons of the pyridine (B92270) ring are expected to resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. Drawing from data on analogous compounds, the methyl protons of the two acetyl groups are anticipated to appear as distinct singlets in a more shielded region of the spectrum, likely between δ 2.0 and 3.0 ppm.

The ¹³C NMR spectrum will provide crucial insights into the carbon framework of the molecule. The carbonyl carbons of the diacetyl moieties are expected to be significantly deshielded, with their resonances appearing in the downfield region of the spectrum, generally between δ 190 and 200 ppm. Conversely, the methyl carbons of the acetyl groups will be found in the upfield region, typically between δ 25 and 35 ppm. The carbon atoms of the imidazo[1,2-a]pyridine nucleus will display chemical shifts that are influenced by the electron-withdrawing nature of the attached acetyl groups. For comparison, the spectral data for a related compound, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine, offers a reference point for the chemical shifts of the core structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Diacetyl Moieties of this compound

Functional GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C(O)CH₃ at C2~2.5 (s, 3H)~190-195 (C=O), ~25-30 (CH₃)
C(O)CH₃ at C3~2.7 (s, 3H)~195-200 (C=O), ~28-33 (CH₃)
Note: These are predicted values based on general principles and data from related compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively establish the positions of the acetyl groups and to assign all proton and carbon signals of the imidazo[1,2-a]pyridine core, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment will reveal the through-bond ¹H-¹H coupling networks within the pyridine ring, facilitating the assignment of the H-5, H-6, H-7, and H-8 protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly attached ¹H and ¹³C nuclei, enabling the unambiguous assignment of the signals for the protonated carbons of the heterocyclic system.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to measure the exact mass of the molecular ion of this compound with a high degree of accuracy. This precise mass measurement allows for the determination of the elemental composition and the confirmation of the molecular formula, C₁₁H₁₀N₂O₂. The utility of HRMS in confirming the molecular formulas of other imidazo[1,2-a]pyridine derivatives has been well-documented. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule by probing its various vibrational modes. These methods are particularly effective for the identification of specific functional groups within a molecule.

Analysis of Carbonyl Group Vibrations in 2,3-Diacetyl Moieties

The most conspicuous features in the IR and Raman spectra of this compound are expected to be the stretching vibrations of the two carbonyl (C=O) groups. These vibrations typically give rise to strong absorption bands in the IR spectrum within the range of 1680-1720 cm⁻¹. The precise frequencies of these bands are influenced by the electronic environment of the imidazo[1,2-a]pyridine ring and any potential steric hindrance between the adjacent acetyl groups. These carbonyl stretching vibrations are also expected to be active in the Raman spectrum. The characterization of various substituted imidazo[1,2-a]pyridines by IR spectroscopy has been reported, confirming the value of this technique for identifying key functional groups. nih.govresearchgate.net For instance, the IR spectrum of the related compound 2-acetylpyridine (B122185) exhibits a strong carbonyl absorption band that can serve as a useful reference. chemicalbook.comnist.gov

Table 2: Expected Characteristic IR and Raman Vibrational Frequencies for the Diacetyl Moieties

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C=O Stretching1680 - 1720 (strong)1680 - 1720
C-H Stretching (acetyl)2900 - 3000 (weak)2900 - 3000
C-H Bending (acetyl)1350 - 14501350 - 1450
Note: These are expected frequency ranges and can vary based on the specific molecular environment.

In-depth Analysis of this compound Remains Elusive Due to Lack of Available Scientific Data

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the available information for the specific chemical compound, this compound. Despite extensive searches for its synthesis, structural elucidation, and spectroscopic characterization, no dedicated research articles or data repositories containing the requisite experimental details for this particular molecule could be located.

The imidazo[1,2-a]pyridine core is a well-studied heterocyclic scaffold, with a multitude of derivatives synthesized and analyzed for a wide range of applications, including in medicinal chemistry and materials science. The existing body of research provides a solid foundation for understanding the general chemical and physical properties of this class of compounds. However, the specific substitution pattern of two acetyl groups at the 2 and 3 positions appears to be a novel or as-yet-unreported configuration in publicly accessible scientific literature.

Consequently, the generation of a detailed and scientifically accurate article focusing solely on this compound, as per the requested outline, is not feasible at this time. The required in-depth analysis of its intermolecular interactions, electronic transitions via UV-Vis spectroscopy, and solid-state structure through X-ray crystallography is contingent upon the existence of primary research data from its synthesis and characterization.

While information on related compounds, such as mono-acetylated or otherwise substituted imidazo[1,2-a]pyridines, is available, extrapolation of this data to the diacetyl derivative would be speculative and would not meet the standards of scientific accuracy.

Therefore, until research on the synthesis and characterization of this compound is published, a thorough and authoritative article on its specific chemical and physical properties cannot be produced.

Theoretical and Computational Investigations of 2,3 Diacetylimidazo 1,2 a Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,3-diacetylimidazo[1,2-a]pyridine, DFT calculations are crucial for understanding its fundamental chemical properties.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For imidazo[1,2-a]pyridine (B132010) derivatives, this is commonly performed using DFT methods, such as B3LYP, often paired with basis sets like 6-31G* or 6-311++G(d,p). openpharmaceuticalsciencesjournal.comnih.govmdpi.com The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a vital parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com For imidazo[1,2-a]pyridine systems, the HOMO and LUMO are typically π-orbitals distributed across the fused ring system. The analysis of these orbitals helps in understanding intramolecular charge transfer processes, which are significant for the molecule's optical and electronic properties. openpharmaceuticalsciencesjournal.com

Table 1: Common DFT Parameters for Imidazo[1,2-a]pyridine Derivatives

Parameter Method/Basis Set Significance References
Geometry Optimization DFT (B3LYP) / 6-31G*, 6-311++G(d,p)Predicts the most stable molecular structure. openpharmaceuticalsciencesjournal.comnih.govmdpi.com
HOMO-LUMO Analysis DFT (B3LYP)Determines electronic stability and reactivity. mdpi.comacs.org
HOMO-LUMO Energy Gap Typically 4-5 eVIndicates the molecule's kinetic stability. mdpi.comnih.gov

Spectroscopic Property Prediction (NMR, UV-Vis, IR)

Computational methods are extensively used to predict the spectroscopic properties of molecules, which aids in the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for imidazo[1,2-a]pyridine derivatives are often carried out using the Gauge-Including Atomic Orbital (GIAO) method with DFT, such as the B3LYP/6-31G* level of theory. openpharmaceuticalsciencesjournal.com These predictions for ¹H and ¹³C NMR spectra are valuable for structural elucidation and for confirming the identity of synthesized compounds by comparing calculated shifts with experimental values. openpharmaceuticalsciencesjournal.comacs.org

UV-Vis Spectroscopy: The electronic absorption spectra of these compounds are predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com These calculations can determine the absorption wavelengths (λmax), excitation energies, and oscillator strengths of electronic transitions. For imidazo[1,2-a]pyridine systems, the observed absorptions are often due to π–π* transitions within the aromatic system. nih.gov To achieve high accuracy, it is often necessary to include a solvent model, such as the Conductor-like Polarizable Continuum Model (CPCM) or the SMD solvent model, as the solvent environment can significantly influence the electronic transitions. researchgate.net

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be calculated using DFT methods, for instance, with B3LYP or B3PW91 functionals and a 6-31G(d) basis set. nih.govnih.gov The calculated frequencies are often scaled by a specific factor (e.g., 0.96) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental IR spectra. This analysis helps in assigning specific vibrational modes to the observed absorption bands. nih.govnih.gov

Table 2: Predicted Spectroscopic Data for Imidazo[1,2-a]pyridine Derivatives

Spectroscopy Computational Method Key Predictions References
NMR GIAO, DFT (B3LYP/6-31G)¹H and ¹³C chemical shifts. openpharmaceuticalsciencesjournal.com
UV-Vis TD-DFT (B3LYP), with solvent models (CPCM/SMD)Absorption wavelengths (λmax), electronic transitions (π–π). nih.govmdpi.comresearchgate.net
IR DFT (B3LYP/6-31G(d)), with scaling factorsVibrational frequencies and mode assignments. nih.govnih.gov

Reaction Mechanism Elucidation via Transition State Analysis

DFT calculations are instrumental in studying reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates and, crucially, the transition state structures. For instance, in the C3-alkylation of imidazo[1,2-a]pyridines, a plausible mechanism involves the formation of an iminium ion intermediate from an aldehyde and a cyclic amine, catalyzed by a Lewis acid. mdpi.comnih.gov This intermediate is then attacked by the electron-rich C3 position of the imidazo[1,2-a]pyridine ring. nih.gov Another proposed pathway suggests an initial electrophilic addition of the aldehyde to the imidazo[1,2-a]pyridine, forming a benzyl (B1604629) alcohol intermediate, which then reacts with the amine. nih.gov Computational analysis of the transition states for these steps helps to determine the most likely reaction pathway by calculating the activation energies.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While DFT provides insights into static properties, MD simulations reveal the dynamic nature of molecules, which is crucial for understanding their behavior in a realistic environment, such as in solution or interacting with a biological target. mdpi.comacs.org

For a molecule like this compound, MD simulations can be used to explore its conformational landscape. The molecule's flexibility, particularly the rotation of the two acetyl groups, can be studied to identify the most stable and frequently occurring conformations in a given solvent.

In the context of drug discovery, MD simulations are often performed on a ligand-protein complex to assess the stability of the binding pose predicted by molecular docking. openpharmaceuticalsciencesjournal.comnih.gov For imidazo[1,2-a]pyridine derivatives, simulations lasting from nanoseconds to microseconds can show whether the ligand remains stably bound in the active site of a protein or if it undergoes significant conformational changes or even dissociates. openpharmaceuticalsciencesjournal.comfrontiersin.org Analysis of the trajectory from an MD simulation provides information on the root-mean-square deviation (RMSD) of the ligand, which indicates its stability in the binding pocket, and the root-mean-square fluctuation (RMSF) of protein residues, which highlights flexible regions of the protein upon ligand binding. nih.gov

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is widely used in drug design to screen virtual libraries of compounds and to understand how a ligand might interact with its target. Imidazo[1,2-a]pyridine derivatives have been the subject of numerous docking studies to evaluate their potential as inhibitors of various enzymes and receptors. nih.gov

The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding affinity. These studies have helped to identify imidazo[1,2-a]pyridines as potential inhibitors for targets such as tubulin, kinases, and aldehyde dehydrogenase, which are implicated in diseases like cancer. nih.gov

Prediction of Binding Affinities and Binding Modes with Biomolecular Targets

Molecular docking provides two key pieces of information: the binding affinity and the binding mode. The binding affinity is typically expressed as a score or an estimated free energy of binding (in kcal/mol), with lower values indicating a stronger interaction. The binding mode describes the specific three-dimensional orientation of the ligand within the protein's active site and the non-covalent interactions that stabilize the complex.

For imidazo[1,2-a]pyridine derivatives, docking studies have revealed common interaction patterns. These often involve hydrogen bonds between the nitrogen atoms of the imidazo[1,2-a]pyridine core or substituent groups and amino acid residues in the protein. Additionally, hydrophobic interactions between the aromatic rings of the ligand and nonpolar residues, as well as π-cation or π-π stacking interactions, are frequently observed. openpharmaceuticalsciencesjournal.com Visualizing these binding modes provides a rational basis for designing new derivatives with improved potency and selectivity.

Table 3: Summary of Molecular Docking Interactions for Imidazo[1,2-a]pyridine Scaffolds

Protein Target Class Types of Interactions Significance References
Protein Kinases Hydrogen bonds, hydrophobic interactionsInhibition of signaling pathways in cancer.
Tubulin Hydrogen bonds, van der Waals forcesDisruption of microtubule dynamics in cancer cells. nih.gov
Aldehyde Dehydrogenase (ALDH) Hydrogen bonds, π-π stackingTargeting cancer stem cells.
Pantothenate Synthetase Hydrogen bonds, π-cation interactionsPotential as antimycobacterial agents. openpharmaceuticalsciencesjournal.comnih.gov

Identification of Key Amino Acid Residues in Binding Pockets

Currently, there are no published studies that have identified the key amino acid residues in the binding pockets of specific protein targets for this compound. Molecular docking and simulation studies, which are standard computational techniques to elucidate such interactions, have been performed on various other imidazo[1,2-a]pyridine derivatives, revealing their potential to bind to a range of biological targets.

For instance, studies on other imidazo[1,2-a]pyridine analogs have shown interactions with enzymes such as cyclooxygenases (COX) and tubulin. In these cases, key amino acid residues within the active sites of these proteins form crucial hydrogen bonds, hydrophobic interactions, and pi-stacking interactions with the imidazo[1,2-a]pyridine core and its substituents. The nature and positioning of these substituents are critical in determining the binding affinity and selectivity. Hypothetically, the acetyl groups at the 2 and 3 positions of this compound would likely be involved in forming hydrogen bonds with polar amino acid residues in a protein's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. The development of such models relies on a dataset of compounds with known activities or properties.

As there is no available bioactivity data specifically for a series of compounds centered around this compound, no specific QSAR or QSPR models have been developed for this compound. Generally, for the broader class of imidazo[1,2-a]pyridines, QSAR studies have been employed to understand the structural requirements for various biological activities, such as anticancer and anti-inflammatory effects. These models typically use a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, to predict the activity of new derivatives.

A hypothetical QSAR study on a series of analogs of this compound would involve synthesizing a library of related compounds and evaluating their biological activity. The resulting data could then be used to build a predictive model, as illustrated in the generic table below.

Table 1: Hypothetical Data for a QSAR Study of this compound Analogs

Compound IDR1-substituentR2-substituentMolecular WeightLogPBiological Activity (IC50, µM)
Compound 1-COCH3-COCH3216.221.5[Hypothetical Value]
Compound 2-H-COCH3174.181.2[Hypothetical Value]
Compound 3-COCH3-H174.181.2[Hypothetical Value]
Compound 4-CH3-COCH3200.231.8[Hypothetical Value]

Charge Transfer and Intermolecular Interactions Analysis

The analysis of charge transfer and intermolecular interactions is crucial for understanding the electronic properties of a molecule and its behavior in a biological system. Techniques such as Density Functional Theory (DFT) are often used to calculate properties like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

Specific studies on the charge transfer properties and detailed intermolecular interactions of this compound have not been reported. For the parent imidazo[1,2-a]pyridine and its derivatives, computational studies have shown that the distribution of electron density and the locations of the HOMO and LUMO are significantly influenced by the nature and position of substituents. The nitrogen atoms in the fused ring system are typically regions of negative electrostatic potential, making them potential hydrogen bond acceptors. The acetyl groups in this compound, with their carbonyl oxygen atoms, would also represent significant sites for intermolecular interactions, particularly hydrogen bonding with donor groups in a protein or solvent.

A theoretical study would be required to generate the specific values for this compound, as presented in the hypothetical table below.

Table 2: Hypothetical DFT Calculation Results for this compound

ParameterCalculated Value (Arbitrary Units)
HOMO Energy[Hypothetical Value]
LUMO Energy[Hypothetical Value]
HOMO-LUMO Gap[Hypothetical Value]
Dipole Moment[Hypothetical Value]

Mechanistic and in Vitro Biological Activities of 2,3 Diacetylimidazo 1,2 a Pyridine Analogs

Investigations into Antimicrobial Mechanisms

Imidazo[1,2-a]pyridine (B132010) analogs have demonstrated a broad spectrum of antimicrobial activities. Mechanistic studies have begun to unravel the specific cellular targets and pathways disrupted by these compounds.

Antibacterial Activity: Inhibition of Bacterial Enzymes (e.g., FabH, DNA Gyrase, DHFR)

The antibacterial effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to inhibit essential bacterial enzymes.

DNA Gyrase and Topoisomerase IV Inhibition: A notable mechanism of action for this class of compounds is the targeting of bacterial type II topoisomerases, DNA gyrase (GyrB) and topoisomerase IV (ParE), which are crucial for DNA replication, recombination, and repair. A series of 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridines have been identified as dual inhibitors of the ATPase domains of both GyrB and ParE. nih.govcapes.gov.br These compounds exhibited potent antibacterial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Streptococcus pneumoniae. nih.govcapes.gov.brnih.gov The inhibitory activity was found to be dependent on the substituents on the imidazo[1,2-a]pyridine core. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: While direct inhibition of DHFR by 2,3-diacetylimidazo[1,2-a]pyridine is not extensively documented, the broader class of nitrogen-containing heterocyclic compounds, including those with pyrimidine-like motifs, are known to target this enzyme. rsc.org DHFR is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. The development of dual-action antifolates that both inhibit DHFR and disrupt bacterial membranes represents a strategy to combat resistance. researchgate.net Some dihydropyrimidine (B8664642) compounds, which share structural similarities with potential metabolites of imidazo[1,2-a]pyridines, have been investigated as DHFR inhibitors. rsc.org

Table 1: Antibacterial Activity of Imidazo[1,2-a]pyridine Analogs

Compound Class Target Enzyme(s) Target Organism(s) Reported Activity (MIC in µg/mL)
5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines DNA gyrase (GyrB), Topoisomerase IV (ParE) S. aureus, MRSA, S. pyogenes, S. pneumoniae 0.06-64 nih.govcapes.gov.br
Indole-based imidazopyridines Not specified E. coli, P. aeruginosa, E. aerogenes 0.11–23.45 nih.gov

Antifungal Activity: Mechanistic Insights

The antifungal properties of imidazo[1,2-a]pyridine analogs are believed to stem from the disruption of fungal cell membrane integrity.

Ergosterol (B1671047) Biosynthesis Inhibition: A primary mechanism for many azole-based antifungal agents is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in fungal cell membranes, and its depletion disrupts membrane fluidity and function, leading to cell death. It is hypothesized that hybrid compounds containing an imidazole (B134444) or imidazo[1,2-a]pyridine moiety act as inhibitors of CYP51. nih.govasianpubs.org The nitrogen atom in the imidazole ring can coordinate with the heme iron atom in the active site of the enzyme, blocking its function. nih.gov Some studies also suggest that the pyridine (B92270) component of these hybrids may contribute by inhibiting cell wall synthesis. nih.gov

Anti-Mycobacterium tuberculosis Activity and Target Identification

Imidazo[1,2-a]pyridines have emerged as a promising class of agents against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. rsc.org

Potent Activity Against Mtb: A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated potent in vitro activity against replicating, non-replicating, multi-drug resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. nih.govresearchgate.net Several of these agents displayed minimum inhibitory concentration (MIC₉₀) values of ≤1 μM. nih.govresearchgate.net

Mode of Action Studies: To identify the molecular target, a transcriptional profiling experiment was conducted on Mtb treated with a representative compound from this class. While the specific target was not definitively identified in the initial report, this approach provides a preliminary indication of the compound's mode of action by revealing which cellular pathways are perturbed upon treatment. nih.gov The high selectivity of these compounds for Mtb over other non-mycobacterial organisms suggests a specific target within the bacillus. nih.gov

Antibiofilm Activity and Resistance Modulation

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. Imidazo[1,2-a]pyridine analogs and related pyridine-containing heterocycles have shown potential in combating biofilms.

Inhibition of Biofilm Formation: Several studies on pyridine-containing compounds have demonstrated their ability to inhibit biofilm formation at sub-inhibitory concentrations. nih.gov For example, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed significant, concentration-dependent inhibition of biofilm formation in S. pneumoniae. nih.gov Similarly, 1,2,3-triazole-pyridine hybrids have been evaluated for their antibiofilm activity against MRSA. nih.gov

Resistance Modulation: A key advantage observed in some pyridine derivatives is a lower propensity for resistance development compared to existing antibiotics. One study found that a 3-(pyridine-3-yl)-2-oxazolidinone derivative maintained a stable effect on S. pneumoniae for 15 days, a much longer period than that observed for linezolid, suggesting a lower potential for the emergence of resistance. nih.gov

Mechanistic Studies of Anticancer Activity in Cell Lines (In Vitro)

Imidazo[1,2-a]pyridines have garnered significant attention for their potential as anticancer therapeutics, with in vitro studies revealing their involvement in several key cancer-related pathways. nih.govnih.govresearchgate.net

Induction of Apoptosis and Cell Cycle Arrest: Novel imidazo[1,2-a]pyridine compounds (IPs) have been shown to induce cell death in breast cancer cell lines (HCC1937). nih.govresearchgate.net Mechanistic studies revealed that these compounds trigger cell cycle arrest, as indicated by increased levels of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. nih.govresearchgate.net Furthermore, they induce apoptosis through the extrinsic pathway, evidenced by the increased activity of caspases 7 and 8, and cleavage of poly (ADP-ribose) polymerase (PARP). nih.govresearchgate.net In melanoma and cervical cancer cells, other imidazo[1,2-a]pyridine analogs induced G2/M cell cycle arrest and intrinsic apoptosis, associated with increased levels of Bax and active caspase-9. nih.gov

Inhibition of Signaling Pathways: The anticancer effects of these compounds are also linked to the inhibition of critical cell survival signaling pathways. Several imidazo[1,2-a]pyridines have been found to inhibit the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer. nih.gov Treatment of cancer cells with these analogs led to reduced levels of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR), key nodes in this pathway. nih.govnih.gov

Inhibition of Specific Enzymes (e.g., DNA Replication Enzymes, Rab Geranylgeranyl Transferase)

The anticancer activity of imidazo[1,2-a]pyridine analogs has been traced to the inhibition of specific enzymes that are vital for cancer cell proliferation and survival.

Inhibition of Rab Geranylgeranyl Transferase (RGGT): A series of phosphonopropionates derived from 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid were synthesized and evaluated as inhibitors of Rab geranylgeranyl transferase (RGGT). nih.govnih.govfrontiersin.org RGGT is responsible for the post-translational prenylation of Rab GTPases, which are key regulators of vesicular trafficking and are implicated in cancer. The most active inhibitors disrupted the prenylation of Rab11A in human cervical carcinoma (HeLa) cells, and their activity was dependent on the substituent at the C6 position of the imidazo[1,2-a]pyridine ring. nih.govnih.govfrontiersin.org

Inhibition of Kinases (e.g., PI3K, KRAS): Through scaffold-hopping approaches, imidazo[1,2-a]pyridine analogs have been developed as inhibitors of phosphatidylinositol 3-kinase (PI3K). nih.gov These compounds were designed based on the benzimidazole-containing PI3K inhibitor ZSTK474 and were found to maintain the PI3K isoform selectivity of their parent compounds. nih.gov Additionally, novel imidazo[1,2-a]pyridine derivatives have been developed as covalent inhibitors of KRAS G12C, a common oncogenic mutation, demonstrating the potential of this scaffold for developing targeted cancer therapies.

Table 2: In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Analogs

Compound/Analog Class Target Enzyme/Pathway Cell Line(s) Reported Activity (IC₅₀)
IP-5 p53/p21, Caspase 7/8, AKT pathway HCC1937 (Breast) 45 µM nih.govresearchgate.net
IP-6 Not fully specified HCC1937 (Breast) 47.7 µM nih.govresearchgate.net
Phosphonopropionate derivatives Rab Geranylgeranyl Transferase (RGGT) HeLa (Cervical) Cytotoxicity observed up to 2 mM nih.govfrontiersin.org
Compound 6 (imidazo[1,2-a]pyridine) AKT/mTOR pathway, p53/p21, Caspase-9 A375, WM115 (Melanoma); HeLa (Cervical) 9.7 to 44.6 µM nih.gov
ZSTK474 analogs Phosphatidylinositol 3-Kinase (PI3K) Not specified Less potent than benzimidazole (B57391) analogues nih.gov

Effects on Cellular Pathways and Proliferation

The imidazo[1,2-a]pyridine scaffold is a recurring motif in compounds targeting various cellular pathways, often leading to antiproliferative effects. While information specifically on this compound is limited, studies on its analogs reveal significant activity. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit cancer cell proliferation by arresting the cell cycle and inducing apoptosis. nih.gov

One study demonstrated that a novel imidazo[1,2-a]pyridine compound inhibited the proliferation of melanoma and cervical cancer cells with IC₅₀ values ranging from 9.7 to 44.6 µM. nih.gov This compound was found to induce G2/M cell cycle arrest and trigger intrinsic apoptosis. The underlying mechanism involves the inhibition of the Akt/mTOR pathway, a critical signaling cascade for cell growth and survival. nih.govnih.gov Treatment with this analog led to reduced levels of phosphorylated Akt and mTOR, and an increase in the expression of p53 and p21, which are key cell cycle inhibitors. nih.gov

Furthermore, the pro-apoptotic effects were evidenced by an upregulation of the BAX protein and active caspase-9. nih.gov The role of p53 in this process was confirmed when silencing the p53 gene in melanoma cells led to a reduction in compound-induced apoptosis. nih.gov Other analogs have been identified as inhibitors of crucial enzymes like phosphatidylinositol 3-kinase (PI3K) and cyclin-dependent kinases (CDKs), further highlighting the diverse mechanisms through which this class of compounds can halt cell proliferation. nih.gov

Enzyme and Receptor Binding Studies

Cholinesterase Inhibition (e.g., BChE)

Derivatives of the imidazo[1,2-a]pyridine core structure have been evaluated for their ability to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.

A series of imidazo[1,2-a]pyridine analogs were synthesized and tested for their cholinesterase inhibitory potential. researchgate.net The studies revealed that the nature and position of substituents on the imidazo[1,2-a]pyridine ring system significantly influence the inhibitory activity and selectivity. For instance, compounds bearing a biphenyl (B1667301) side chain demonstrated good AChE inhibition, while those with a phenyl side chain were more effective against BChE. researchgate.net

One particular analog, featuring a 3,4-dichlorophenyl side chain on an unsubstituted imidazo[1,2-a]pyridine ring, emerged as a potent and selective BChE inhibitor with an IC₅₀ value of 65 µM. researchgate.net In contrast, another derivative with a methyl group at the R4 position of the imidazo[1,2-a]pyridine ring and a biphenyl side chain showed the strongest AChE inhibition (IC₅₀ = 79 µM). researchgate.net These findings underscore the importance of specific structural features for potent and selective cholinesterase inhibition. Molecular docking studies suggest that these inhibitors likely bind to the peripheral anionic sites of AChE and the acyl pocket of BChE. researchgate.net

Compound StructureTargetIC₅₀ (µM)
3,4-dichlorophenyl side chain, unsubstituted imidazo[1,2-a]pyridineBChE65
Biphenyl side chain, methyl at R4 of imidazo[1,2-a]pyridineAChE79
Biphenyl side chain, unsubstituted imidazo[1,2-a]pyridineAChE208
Biphenyl side chain, substituent at R2 of imidazo[1,2-a]pyridineAChE253-288

Table 1: Cholinesterase inhibitory activities of selected imidazo[1,2-a]pyridine analogs. researchgate.net

Binding to Biological Aggregates (e.g., Beta-Amyloid) for Mechanistic Probing

The formation of beta-amyloid (Aβ) plaques is a hallmark of Alzheimer's disease. acs.org The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop ligands for imaging these Aβ aggregates.

A series of novel imidazo[1,2-a]pyridine derivatives were designed as specific ligands for Aβ plaques. acs.orgnih.gov One of the most promising compounds, 2-(4′-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY), and its bromo derivative, demonstrated high binding affinities to preformed Aβ aggregates, with Kᵢ values of 15 nM and 10 nM, respectively. nih.govsigmaaldrich.com These compounds effectively competed with a known Aβ aggregate ligand, [¹²⁵I]TZDM. acs.org

In vitro autoradiography using [¹²⁵I]IMPY on brain sections from a transgenic mouse model of Alzheimer's disease showed highly selective binding to amyloid-like structures. nih.gov This binding was comparable to that observed with thioflavin-S, a standard fluorescent dye used for Aβ plaque staining. nih.gov The structural feature considered critical for this high-affinity binding is the N,N-dimethylaminophenyl group attached to the imidazo[1,2-a]pyridine core. acs.org These findings suggest that radioiodinated versions of these compounds could be valuable tools for imaging Aβ aggregates in vivo. nih.gov

Structure-Activity Relationship (SAR) Studies for Diacetylated Imidazo[1,2-a]pyridines

While direct SAR studies on this compound are not extensively documented, a wealth of information can be derived from the broader class of imidazo[1,2-a]pyridine derivatives. These studies are crucial for optimizing the biological potency and selectivity of these compounds for various therapeutic targets. nih.govnih.gov

Impact of Substituents on Biological Potency and Selectivity

The biological activity of imidazo[1,2-a]pyridine analogs is highly dependent on the nature and position of substituents on the heterocyclic core.

For Anti-proliferative and Antitubulin Activity: In the context of anticancer activity, 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives have been explored as antitubulin agents. nih.gov Modifications of the substituent pattern led to the discovery of compounds with potent antiproliferative activity, with IC₅₀ values in the double-digit nanomolar range. One promising lead compound demonstrated IC₅₀ values ranging from 0.01 to 3.2 µM against various cancer cell lines. nih.gov Immunofluorescence studies confirmed that this compound disrupts microtubule dynamics by binding to the colchicine (B1669291) site of tubulin. nih.gov

For Cholinesterase Inhibition: As mentioned previously (Section 6.3.1), SAR studies on cholinesterase inhibitors revealed that a biphenyl side chain favors AChE inhibition, whereas a phenyl side chain is preferred for BChE inhibition. researchgate.net Furthermore, the position of substituents on the imidazo[1,2-a]pyridine ring is critical; a methyl group at position R4 enhanced AChE inhibition, while substituents at R2 were detrimental. researchgate.net

For Beta-Amyloid Binding: In the development of ligands for Aβ plaques, the 2-(4′-dimethylaminophenyl) group was identified as a key structural component for high binding affinity. acs.org Halogen substitutions, such as iodine or bromine at the 6-position, were also found to be favorable, leading to ligands with Kᵢ values in the low nanomolar range. acs.orgnih.gov Derivatives with other substitutions generally showed lower binding affinity, indicating that highly selective substituent placement is necessary for optimal interaction with Aβ aggregates. acs.org

Target/ActivityFavorable SubstituentsKey Findings
Antitubulin 5,7-diaryl groups, 8-carbonitrilePotent antiproliferative activity (nM range) via colchicine site binding. nih.gov
AChE Inhibition Biphenyl side chain, methyl at R4Enhanced potency and selectivity for AChE. researchgate.net
BChE Inhibition Phenyl side chain (e.g., 3,4-dichloro)Potent and selective inhibition of BChE. researchgate.net
Aβ Plaque Binding 2-(4′-dimethylaminophenyl), 6-iodo/bromoHigh affinity and specific binding to Aβ aggregates. acs.orgnih.gov

Table 2: Summary of Structure-Activity Relationships for Imidazo[1,2-a]pyridine Analogs.

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. This approach has been applied to various series of imidazo[1,2-a]pyridine derivatives to guide the design of new, more potent compounds. openpharmaceuticalsciencesjournal.comnih.gov

For instance, in the development of antimycobacterial agents, a pharmacophore model was generated for imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogs. openpharmaceuticalsciencesjournal.com This model, designated HHPRR, consisted of five features: one positive charge, two hydrophobic groups, and two aromatic rings. This model was then used to develop a 3D-QSAR (Quantitative Structure-Activity Relationship) model, which successfully predicted the activity of a set of test compounds. openpharmaceuticalsciencesjournal.com

Similarly, molecular docking studies, which are often used in conjunction with pharmacophore modeling, have provided insights into the binding modes of imidazo[1,2-a]pyridine derivatives with their biological targets. For antitubulin agents, docking studies suggested that the active compounds bind to the colchicine-binding site in a manner similar to other known inhibitors, which was consistent with the observed SAR data. nih.gov For cholinesterase inhibitors, docking revealed that the compounds interact with key sites such as the peripheral anionic site of AChE and the acyl pocket of BChE. researchgate.net These computational models are invaluable tools for rational drug design, enabling the prediction of biological activity and the prioritization of synthetic targets. nih.govopenpharmaceuticalsciencesjournal.com

Applications in Chemical Sciences and Advanced Materials

2,3-Diacetylimidazo[1,2-a]pyridine as Versatile Synthetic Building Blocks

The dual acetyl functionalities of this compound present reactive handles for a variety of chemical transformations, positioning it as a valuable precursor in synthetic organic chemistry. The electrophilic nature of the carbonyl carbons and the acidity of the alpha-protons allow for a range of reactions to construct more complex molecular frameworks.

Precursors for Complex Heterocyclic Architectures

The strategic placement of two carbonyl groups in this compound makes it an ideal starting material for the synthesis of fused heterocyclic systems. Condensation reactions with binucleophiles can lead to the formation of new rings appended to the imidazo[1,2-a]pyridine (B132010) core. For instance, the reaction of related 1,2-dicarbonyl compounds with hydrazine (B178648) derivatives is a well-established method for constructing pyridazine (B1198779) rings. While specific examples for the diacetyl derivative are not extensively documented in readily available literature, the reaction of 2-benzoylmethylimidazoles with polarized olefins has been shown to produce imidazo[1,2-a]pyridine derivatives, showcasing the reactivity of carbonyl-containing precursors in forming this scaffold. nih.gov The synthesis of complex fused systems like imidazo[4,5-c]pyridazines has also been reported, highlighting the general capacity of such heterocyclic building blocks to form elaborate structures. unm.edunih.gov

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity in a single step. Imidazo[1,2-a]pyridines are frequently synthesized via MCRs, and the scaffold itself can participate in such reactions. rsc.orgresearchgate.net For example, three-component reactions involving 2-aminopyridine (B139424), an aldehyde, and another component are common strategies for creating substituted imidazo[1,2-a]pyridines. researchgate.net While direct participation of this compound in MCRs is not prominently reported, its dicarbonyl nature suggests potential utility as a substrate in reactions like the Hantzsch pyridine (B92270) synthesis or other condensation-based MCRs to generate diverse and complex heterocyclic libraries.

Coordination Chemistry: Ligand Design and Metal Complexes

The nitrogen atoms of the imidazo[1,2-a]pyridine ring system, combined with the oxygen atoms of the two acetyl groups, make this compound a potentially excellent chelating ligand for various metal ions.

Chelating Properties with Transition Metals

The imidazo[1,2-a]pyridine framework is a known and effective ligand in coordination chemistry, forming stable complexes with a variety of transition metals, including gold(III) and iron(II). nih.govnih.govrsc.org The chelation typically involves the pyridinic nitrogen and the N1 nitrogen of the imidazole (B134444) ring, or substituents at the C2 or C3 positions. In the case of this compound, the two carbonyl oxygen atoms are perfectly positioned to act as a bidentate chelate, coordinating to a metal center to form a stable five-membered ring. This O,O'-bidentate coordination mode is common for 1,2-diketone ligands. Such complexes can exhibit interesting electronic and steric properties. The coordination of various imidazo[1,2-a]pyridine derivatives to metals like gold has been shown to enhance their biological activity. nih.govnih.gov

Table 1: Potential Coordination Modes of this compound

Coordination Site 1 Coordination Site 2 Potential Metal Ions
Oxygen (C2-acetyl) Oxygen (C3-acetyl) Transition metals (e.g., Cu, Ni, Co, Fe, Au)
Nitrogen (Pyridine) Oxygen (C2-acetyl) Transition metals

Application in Catalysis (e.g., Suzuki–Miyaura Coupling)

Metal complexes based on heterocyclic ligands are workhorses in homogeneous catalysis. While there are no specific reports detailing the use of this compound complexes in catalysis, the broader family of imidazo[1,2-a]pyridine-ligated metal complexes has found applications in this field. The electronic properties of the ligand, which can be tuned by substituents, play a crucial role in the activity and selectivity of the catalyst. The electron-withdrawing nature of the acetyl groups in this compound would significantly influence the electron density at the metal center, which could be beneficial for certain catalytic cycles, such as cross-coupling reactions.

Functional Materials Science Applications

Imidazo[1,2-a]pyridines are recognized as a class of "drug prejudice" scaffolds but are also highly valuable in materials science, largely due to their inherent fluorescent properties. rsc.org These compounds often exhibit strong luminescence, with emission wavelengths and quantum yields that can be tuned by altering the substitution pattern on the heterocyclic core. nih.govresearchgate.netsci-hub.se

The introduction of acetyl groups, as in this compound, can impact these photophysical properties. While electron-donating groups often enhance fluorescence, electron-withdrawing groups can sometimes quench it or lead to more complex behavior. researchgate.net However, the extended π-conjugation and the potential for intramolecular charge transfer (ICT) in such molecules can give rise to interesting optical phenomena. Furthermore, the ability of this compound to form metal complexes opens a pathway to phosphorescent materials, which are highly sought after for applications in organic light-emitting diodes (OLEDs). Fluorescent imidazo[1,2-a]pyridine derivatives have also been developed as sensors for metal ions like Fe³⁺ and Hg²⁺. researchgate.netrsc.org The chelating nature of the diacetyl derivative makes it a promising candidate for the development of new chemosensors.

Table 2: Compound Names Mentioned

Compound Name
This compound
2-Benzoylmethylimidazole

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The imidazo[1,2-a]pyridine framework is recognized as a promising electron-acceptor unit for creating bipolar host materials and emitters for OLEDs, particularly in the challenging deep-blue region of the spectrum. nih.gov Its rigid structure and good thermal stability contribute to the durability and performance of optoelectronic devices. nih.gov By combining the electron-deficient imidazo[1,2-a]pyridine moiety with electron-donating groups, researchers have developed materials with high quantum yields and excellent color purity. nih.gov

One notable study involved the design of two deep-blue fluorescent emitters, IP-PPI and IP-DPPI, which utilize an imidazo[1,2-a]pyridine (IP) unit as the electron acceptor and a phenanthroimidazole (PI) unit as the electron donor. nih.gov These materials exhibited exceptional thermal stability and high photoluminescence quantum yields. OLEDs fabricated with these emitters demonstrated remarkable performance, characterized by negligible efficiency roll-off even at high brightness levels. Non-doped devices achieved high external quantum efficiencies (EQEs) with deep-blue CIE coordinates. Furthermore, when used as hosts for a red phosphorescent dye, these materials enabled the fabrication of highly efficient red OLEDs. nih.gov The use of emitters based on the imidazo[1,2-a]pyridine core has also been noted in other research focused on efficient OLEDs. researchgate.net

Performance of Imidazo[1,2-a]pyridine-Based OLED Emitters

This table summarizes the performance metrics of non-doped and doped Organic Light-Emitting Diodes (OLEDs) using the emitters IP-PPI and IP-DPPI, which are based on the imidazo[1,2-a]pyridine scaffold. Data highlights the external quantum efficiency (EQE) and Commission Internationale de l'Eclairage (CIE) coordinates, demonstrating their effectiveness as deep-blue emitters. nih.gov

EmitterDevice TypeDopant ConcentrationEQE @ 10000 cd/m²Maximum EQECIE Coordinates (x, y)
IP-PPINon-dopedN/A4.85%-(0.153, 0.097)
IP-PPIDoped40 wt%5.23%-(0.154, 0.077)
IP-DPPINon-dopedN/A4.74%-(0.154, 0.114)
IP-DPPIDoped20 wt%5.07%6.13%(0.153, 0.078)

Fluorophores and Optical Probes

Derivatives of imidazo[1,2-a]pyridine are widely investigated as molecular fluorophores due to their excellent optical properties, including high photoluminescence quantum yields (PLQY), tunable emission spectra, and significant Stokes shifts. nih.govresearchgate.net The rigid, planar scaffold of imidazo[1,2-a]pyridine serves as an excellent foundation for building novel fluorescent dyes. nih.gov

Researchers have synthesized V-shaped fluorophores by linking two imidazo[1,2-a]pyridine units with a π-conjugated bridge, such as a phenyl or pyridine ring. nih.gov By functionalizing the periphery of these molecules with electron-donating or electron-withdrawing groups, the emission wavelength can be precisely modulated from the near-UV to the deep-blue region. These compounds exhibit intense photoluminescence with quantum yields ranging from 0.17 to 0.51 and are characterized by short-lived excited states. nih.gov The nature of the excited state can be tuned from a pure π-π* transition to one with significant intramolecular charge transfer (ICT) character. nih.gov

The unique fluorescent properties of imidazo[1,2-a]pyridine derivatives make them ideal candidates for developing optical probes for the detection of various analytes. rsc.orgrsc.org For example, specific probes have been designed for the selective detection of metal ions such as Fe³⁺ and Hg²⁺ in aqueous solutions and even within living cells. rsc.orgrsc.org These probes often operate on a "turn-on" or "turn-off" fluorescence mechanism upon binding with the target ion.

Imidazo[1,2-a]pyridine-Based Fluorescent Probes for Ion Detection

This table details the characteristics of various fluorescent probes derived from the imidazo[1,2-a]pyridine scaffold, designed for the selective detection of specific ions. It includes information on the target analyte, the detection mechanism, and the limit of detection (LOD), showcasing their high sensitivity and selectivity. rsc.orgrsc.orgnih.gov

Probe Name/TypeTarget Analyte(s)Sensing MechanismDetection Limit (LOD)Key Features
Fused Imidazopyridine (Probe 5)Fe³⁺Fluorescence Turn-on4.0 ppbHigh sensitivity and selectivity in aqueous media and HeLa cells. rsc.org
Fused Imidazopyridine (Probe 5)Hg²⁺Fluorescence Turn-off1.0 ppbHighly selective detection in the presence of competing cations. rsc.org
Xanthene-Functionalized (Rh-Ip-Hy)Hg²⁺Ring-opening of spirolactam-Naked-eye detection, large Stokes shift, and applicable in test strips. rsc.org
Probe LKFe³⁺ and F⁻Sequential "on-off-on"6.9 x 10⁻⁸ M (Fe³⁺), 3.0 x 10⁻⁷ M (F⁻)Continuous detection of two different ions with a large Stokes shift (178 nm). nih.gov

Analytical Chemistry Applications (e.g., as Reagents or Probes)

The high sensitivity and selectivity of imidazo[1,2-a]pyridine-based fluorophores have led to their direct application in analytical chemistry as specialized reagents and probes. Their ability to signal the presence of specific chemical species through changes in their fluorescence properties is a cornerstone of their analytical utility. nih.gov

These compounds serve as chemosensors for the detection of environmentally and biologically important ions. An imidazo[1,2-a]pyridine-functionalized xanthene dye was developed for the naked-eye and fluorescent detection of Hg²⁺, a toxic heavy metal. rsc.org This probe was successfully incorporated into paper-based test strips for the practical analysis of tap and lake water samples. rsc.org Similarly, a probe capable of the sequential "on-off-on" detection of Fe³⁺ and then F⁻ ions was synthesized, demonstrating the potential for creating multi-analyte detection systems. This probe, LK, was applied to the analysis of actual water samples, showing its viability for real-world applications. nih.gov

Beyond metal ions, imidazo[1,2-a]pyridine derivatives have been engineered to detect other hazardous materials. Fluorescent probes based on a donor-π-acceptor (D-π-A) system have been synthesized for the sensitive and selective detection of nerve agent simulants, such as DCNP (a tabun (B1200054) simulant), via fluorescence quenching. researchgate.net The development of these highly specific reagents highlights the versatility of the imidazo[1,2-a]pyridine scaffold in creating advanced analytical tools for environmental monitoring, clinical diagnostics, and security applications.

Conclusion and Future Research Perspectives for 2,3 Diacetylimidazo 1,2 a Pyridine

Summary of Key Research Findings and Contributions

Research on 2,3-diacetylimidazo[1,2-a]pyridine and its parent scaffold, imidazo[1,2-a]pyridine (B132010), has yielded a wealth of knowledge. The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netnih.govresearchgate.net This has spurred investigations into the synthesis and functionalization of its derivatives, including this compound.

Key contributions in this area include the development of various synthetic methodologies. These range from classical condensation and cyclization reactions to more modern approaches like multicomponent reactions, transition-metal-catalyzed C-H functionalization, and photocatalytic reactions. researchgate.netresearchgate.netmdpi.com For instance, the synthesis of the imidazo[1,2-a]pyridine scaffold often starts from 2-aminopyridine (B139424), which can react with suitable electrophiles to form the fused imidazole (B134444) ring. researchgate.net The direct functionalization of the preformed imidazo[1,2-a]pyridine core is another significant area of research, providing pathways to introduce various substituents at different positions. researchgate.netrsc.org

Emerging Trends and Directions in Imidazo[1,2-a]pyridine Research

The broader field of imidazo[1,2-a]pyridine research is constantly evolving, with several exciting trends shaping its future. A major focus is the development of more efficient and sustainable synthetic methods. This includes the use of green chemistry principles and the exploration of novel catalytic systems to improve reaction yields and reduce environmental impact. nih.gov

Furthermore, there is a growing interest in the application of imidazo[1,2-a]pyridine derivatives in material science. chemrxiv.org Their unique photophysical properties, such as high quantum yields and large Stokes shifts, make them promising candidates for use in organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors. researchgate.net

The exploration of the biological activities of imidazo[1,2-a]pyridine derivatives remains a dominant research direction. nih.govnih.gov Scientists are actively investigating their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netnih.govnih.govnih.gov This involves detailed structure-activity relationship (SAR) studies and molecular docking to understand how these compounds interact with biological targets. nih.govnih.gov

Future Scope for this compound in Academic Chemical Research

The specific compound this compound holds considerable promise for future academic research, with several avenues ripe for exploration.

Exploration of Novel Synthetic Pathways

While established methods for synthesizing the imidazo[1,2-a]pyridine core exist, there is still room for innovation in the synthesis of specifically substituted derivatives like this compound. Future research could focus on developing more direct and selective methods for introducing the diacetyl functionality. This might involve the exploration of novel starting materials, catalysts, or reaction conditions. The development of one-pot or tandem reactions that allow for the rapid construction of the 2,3-diacetylated scaffold from simple precursors would be a significant advancement. beilstein-journals.org

Advanced Mechanistic Investigations of Chemical and Biological Reactivity

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and exploring its reactivity. Advanced mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, can provide valuable insights into the transition states and intermediates involved in its formation and subsequent transformations. mdpi.comrsc.org For example, a proposed mechanism for the C3-alkylation of imidazo[1,2-a]pyridines involves the formation of an iminium ion intermediate. mdpi.com Similarly, understanding the mechanisms behind its biological activity, such as its potential anti-inflammatory effects, is essential for designing more potent and selective derivatives. nih.gov

Development of New Computational Models

Computational chemistry plays an increasingly important role in modern chemical research. The development of accurate computational models for this compound can accelerate research by predicting its properties and reactivity. Density Functional Theory (DFT) calculations can be used to determine its electronic structure, frontier molecular orbitals, and molecular electrostatic potential, providing insights into its reactivity and intermolecular interactions. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate its structural features with its biological activity, guiding the design of new derivatives with enhanced properties. researchgate.net

Expansion into Novel Material Science Applications

The unique electronic and photophysical properties of the imidazo[1,2-a]pyridine scaffold suggest that this compound could have applications in material science. Future research could explore its potential as a component in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The diacetyl groups could serve as anchor points for further functionalization, allowing for the fine-tuning of its electronic and optical properties. For instance, imidazo[1,5-a]pyridine (B1214698) derivatives have been successfully used as fluorophores in white light-emitting diodes. rsc.org Investigating the aggregation-induced emission (AIE) properties of this compound and its derivatives could also open up new applications in sensing and imaging.

Q & A

Q. What are the common synthetic routes for 2,3-Diacetylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield and purity?

The synthesis of this compound derivatives typically involves Friedel-Crafts acylation at the C-3 position using Lewis acids (e.g., In(OTf)₃) to ensure regioselectivity and high yields . Alternative methods include multicomponent reactions and condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, which require optimization of solvent systems (e.g., eco-friendly solvents) and catalyst-free conditions to minimize side products . Reaction parameters such as temperature, solvent polarity, and stoichiometric ratios of reagents significantly impact purity, with heterogeneous mixtures often arising from incomplete conversion or competing side reactions .

Q. How do substituents at positions 2 and 3 affect the pharmacological activity of imidazo[1,2-a]pyridine derivatives?

Substituents at positions 2 and 3 modulate bioactivity through electronic effects . Electron-donating groups (e.g., -NH₂, -H₂N) enhance activity by increasing electron density on the heterocyclic core, improving interactions with biological targets such as GPR40 receptors or kinase enzymes . Conversely, electron-withdrawing groups (e.g., -NO₂, -O₂N) reduce activity but may improve metabolic stability. For example, 2,3-diacetyl derivatives exhibit improved anti-inflammatory and anticancer properties compared to non-acetylated analogues due to enhanced lipophilicity and target binding .

Q. What pharmacological applications are associated with this compound derivatives?

These derivatives demonstrate broad therapeutic potential , including:

  • Anticancer activity : Inhibition of kinase pathways (e.g., IGF-1 receptor) via π-stacking interactions with ATP-binding pockets .
  • Anti-inflammatory effects : Suppression of pro-fibrotic and inflammatory cytokines in cardiovascular diseases .
  • Antidiabetic properties : Agonism of GPR40 receptors to enhance insulin secretion . Structure-activity relationship (SAR) studies recommend prioritizing derivatives with acetylated or cyano-substituted side chains for target-specific optimization .

Advanced Research Questions

Q. What methodological challenges arise in achieving regioselective acylation at the C-3 position of imidazo[1,2-a]pyridine, and how can they be addressed?

Regioselective acylation is complicated by competing reactions at the C-2 position. To address this:

  • Catalyst optimization : Use Lewis acids (e.g., In(OTf)₃) to direct electrophilic substitution to C-3, achieving >90% selectivity .
  • Substrate pre-functionalization : Introduce steric hindrance at C-2 via halogenation or alkylation to block undesired reactivity .
  • Solvent control : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring C-3 acylation . Post-reaction analysis via ¹³C-NMR or X-ray crystallography is critical to confirm regiochemistry .

Q. How can researchers resolve contradictions in bioactivity data across different derivatives of this compound?

Contradictions often stem from variability in assay conditions or off-target effects . To mitigate:

  • Standardize assays : Use consistent cell lines (e.g., HepG2 for antidiabetic studies) and control for cytotoxicity .
  • Computational modeling : Perform docking studies to differentiate target-specific effects from non-specific interactions .
  • Meta-analysis : Compare datasets across studies, adjusting for variables like substituent logP values and metabolic stability .

Q. What advanced characterization techniques are critical for analyzing the molecular interactions of acetylated derivatives?

Key techniques include:

  • Single-crystal X-ray diffraction : Resolves π-stacking and hydrogen-bonding interactions influencing target binding .
  • NMR spectroscopy : ¹H and ¹³C NMR identify regiochemical outcomes (e.g., C-3 vs. C-2 acylation) and confirm purity .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯N) to rationalize crystallographic packing .

Q. How can researchers optimize reaction conditions for large-scale synthesis while maintaining eco-friendly protocols?

Strategies include:

  • Catalyst recycling : Recover Lewis acids (e.g., In(OTf)₃) via aqueous extraction to reduce waste .
  • Solvent substitution : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .
  • Flow chemistry : Implement continuous flow systems to enhance heat/mass transfer and reduce reaction times .

Methodological Recommendations

  • For synthetic optimization , prioritize catalyst screening and solvent polarity adjustments to balance yield and environmental impact .
  • In biological studies , validate target engagement using CRISPR-edited cell lines or competitive binding assays .
  • For structural analysis , combine X-ray diffraction with DFT calculations to predict electronic effects of substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.